molecular formula C13H17B B1444136 [4-(Bromomethyl)cyclohexyl]benzene CAS No. 1521961-37-4

[4-(Bromomethyl)cyclohexyl]benzene

Cat. No.: B1444136
CAS No.: 1521961-37-4
M. Wt: 253.18 g/mol
InChI Key: FYQQEXCPRJLYCX-UHFFFAOYSA-N
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Description

[4-(Bromomethyl)cyclohexyl]benzene is an organic compound with the molecular formula C13H17Br It consists of a benzene ring substituted with a bromomethyl group and a cyclohexyl group

Scientific Research Applications

Chemistry

In chemistry, [4-(Bromomethyl)cyclohexyl]benzene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds through substitution and coupling reactions.

Biology

The compound is studied for its potential biological activity. It can be used to modify biomolecules or as a precursor in the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its derivatives may exhibit pharmacological properties that could be useful in treating various diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.

Future Directions

“[4-(Bromomethyl)cyclohexyl]benzene” is available for purchase from various chemical suppliers , indicating its potential use in various fields, including organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Bromomethyl)cyclohexyl]benzene typically involves the bromination of 4-methylcyclohexylbenzene. This reaction can be carried out using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the methyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced separation techniques to efficiently produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[4-(Bromomethyl)cyclohexyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring but lacks the cyclohexyl group.

    Cyclohexylbenzene: Contains a cyclohexyl group attached to a benzene ring but lacks the bromomethyl group.

    4-Bromomethylbiphenyl: Contains a bromomethyl group attached to a biphenyl structure, providing a different aromatic system.

Uniqueness

[4-(Bromomethyl)cyclohexyl]benzene is unique due to the presence of both a cyclohexyl group and a bromomethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(bromomethyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQQEXCPRJLYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521961-37-4
Record name [4-(bromomethyl)cyclohexyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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